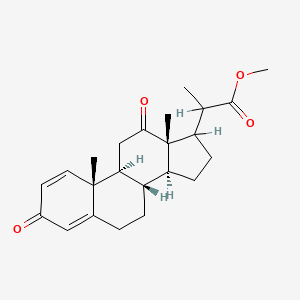
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate is a synthetic steroidal compound. It is structurally related to corticosteroids and is used in various pharmaceutical applications. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate typically involves multiple steps, starting from a suitable steroidal precursor. One common method involves the oxidation of a steroidal alcohol to form the corresponding ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and esterification reagents like methanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of anti-inflammatory and immunosuppressive genes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Mometasone furoate: A corticosteroid with similar anti-inflammatory properties.
Dexamethasone acetate: Another corticosteroid used for its potent anti-inflammatory effects
Uniqueness
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
Properties
CAS No. |
87707-04-8 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
methyl 2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,12-dioxo-7,8,9,11,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C23H30O4/c1-13(21(26)27-4)17-7-8-18-16-6-5-14-11-15(24)9-10-22(14,2)19(16)12-20(25)23(17,18)3/h9-11,13,16-19H,5-8,12H2,1-4H3/t13?,16-,17?,18-,19-,22-,23+/m0/s1 |
InChI Key |
KQZGJPPVCAJKCI-SQRZZTRLSA-N |
Isomeric SMILES |
CC(C1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OC |
Canonical SMILES |
CC(C1CCC2C1(C(=O)CC3C2CCC4=CC(=O)C=CC34C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















